N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE
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Overview
Description
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features an indole ring, an acetylamino group, and a benzhydryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE typically involves the reaction of tryptamine derivatives with benzhydryl chloride under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzhydryl moiety can contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-3-(1H-indol-3-yl)propanoic acid
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE is unique due to its combination of an indole ring, an acetylamino group, and a benzhydryl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5g/mol |
IUPAC Name |
2-acetamido-N-benzhydryl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c1-18(30)28-24(16-21-17-27-23-15-9-8-14-22(21)23)26(31)29-25(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,17,24-25,27H,16H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
ICQFHLAVFGNDET-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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